Enhanced Lipophilicity and Steric Bulk Versus the Des-Methyl Analog
The presence of an ortho-methyl substituent on the 4-nitrophenyl ring in the target compound increases both molecular weight and lipophilicity compared to its direct des-methyl analog, N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide. This single methyl group addition (+14 Da) elevates the computed logP from 2.8 to 3.3, a shift of +0.5 log units . Such a difference in lipophilicity can significantly impact passive membrane permeability, non-specific protein binding, and in vivo distribution, making the compounds non-interchangeable in cellular or biochemical assays.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3; MW = 327.33 g/mol |
| Comparator Or Baseline | N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide: XLogP3-AA = 2.8; MW = 313.31 g/mol |
| Quantified Difference | Δ logP = +0.5; Δ MW = +14 Da |
| Conditions | Computed values from PubChem (2025 release) and Chemsrc database entries |
Why This Matters
Procurement decisions for SAR campaigns or assay development must account for this 0.5 logP shift, as it can alter solubility and target engagement kinetics, directly impacting the validity of any structure-activity relationship hypothesis.
